1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(fluoromethyl)piperidine
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Overview
Description
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(fluoromethyl)piperidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their rigid, planar structures that incorporate both pyrazole and pyrimidine rings. This unique structure makes them highly versatile in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(fluoromethyl)piperidine typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as copper and microwave-assisted techniques to enhance the efficiency and yield of the reactions . Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(fluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Scientific Research Applications
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(fluoromethyl)piperidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(fluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the suppression of tumor growth .
Comparison with Similar Compounds
1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(fluoromethyl)piperidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: This compound has similar structural features but lacks the fluoromethyl and piperidine groups.
1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one: Another derivative with different substituents that affect its chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H19FN4 |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
7-[4-(fluoromethyl)piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H19FN4/c1-10-8-14(18-5-3-12(9-15)4-6-18)19-13(16-10)7-11(2)17-19/h7-8,12H,3-6,9H2,1-2H3 |
InChI Key |
RJDJVWZJNWDXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)CF)C |
Origin of Product |
United States |
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